Hexanediol monovinyl ether

Description

Significance of Hexanediol (B3050542) Monovinyl Ether as a Bifunctional Monomer

Hexanediol monovinyl ether stands out as a bifunctional monomer due to the presence of two distinct reactive sites: a vinyl ether group and a hydroxyl group. This dual functionality allows for a two-pronged approach to polymer design. The vinyl ether moiety can readily participate in cationic polymerization, forming the polymer backbone. nih.govoup.com The pendant hydroxyl group, on the other hand, remains available for subsequent chemical transformations.

This bifunctionality is highly significant for several reasons:

Crosslinking: The hydroxyl groups can be utilized for crosslinking reactions, leading to the formation of robust polymer networks. This is particularly relevant in applications such as coatings, adhesives, and thermosets. tandfonline.combasf.comsarchemlabs.com

Grafting: Other polymer chains or molecules can be grafted onto the poly(this compound) backbone via the hydroxyl groups, leading to the creation of complex and tailored polymer architectures.

Surface Modification: The hydroxyl groups can alter the surface properties of the resulting polymer, for instance, by increasing its hydrophilicity and improving adhesion to various substrates.

Further Functionalization: The hydroxyl group serves as a convenient handle for introducing other functional groups, thereby tuning the polymer's chemical and physical properties for specific applications.

The synthesis of bifunctional monomers like HDMVE has been a focus of research, with methods developed for their efficient production. diva-portal.orgnih.gov The presence of both a polymerizable group and a functional handle in a single molecule simplifies the synthesis of functional polymers compared to multi-step post-polymerization modification of non-functional polymers.

Evolution of Research Themes for this compound

Initial research involving hydroxyalkyl vinyl ethers, the class of compounds to which HDMVE belongs, often centered on fundamental polymerization studies. This included investigating their behavior in cationic and free-radical polymerizations and copolymerizations. nih.govcmu.eduoup.compsu.edu The primary goal was to understand the reaction kinetics, mechanisms, and the properties of the resulting polymers.

Over time, the research focus has shifted towards more applied and functional aspects. Key evolving themes include:

Sustainable Chemistry: There is a growing interest in synthesizing vinyl ether monomers from bio-based feedstocks to create more environmentally friendly materials. diva-portal.orgdiva-portal.org Enzymatic catalysis, for instance, has been explored as a green method for synthesizing vinyl ether esters from hydroxyl-functional vinyl ethers. diva-portal.orgnih.gov

Advanced Polymer Architectures: Researchers are increasingly using bifunctional monomers like HDMVE to create complex polymer structures, such as block copolymers and functionalized networks. researchgate.netwisc.edu This is driven by the demand for materials with highly specific and tunable properties.

High-Performance Materials: A significant area of research is the incorporation of HDMVE into materials for demanding applications. This includes the development of high-performance coatings, adhesives, and inks with improved durability, adhesion, and chemical resistance. basf.comsarchemlabs.comconnectchemicals.com

Stimuli-Responsive Materials: The functional groups in polymers derived from HDMVE can be designed to respond to external stimuli such as pH or temperature, opening up possibilities in areas like drug delivery and smart materials.

The table below summarizes the evolution of research focus on hydroxyalkyl vinyl ethers, including HDMVE.

| Research Theme | Early Focus (pre-2000s) | Contemporary Focus (2000s-Present) | Key Research Findings/Examples |

|---|---|---|---|

| Polymerization Methods | Fundamental studies of cationic and free-radical polymerization. | Development of controlled/living polymerization techniques (e.g., RAFT, LCP), and exploration of novel catalytic systems. oup.comacs.orgrsc.org | Living cationic polymerization allows for precise control over polymer molecular weight and architecture. nih.govoup.com RAFT polymerization has been successfully applied to hydroxy-functional vinyl ethers. acs.org |

| Monomer Synthesis | Conventional chemical synthesis routes. | Emphasis on sustainable and efficient synthesis, including enzymatic and bio-based approaches. diva-portal.orgnih.gov | Enzymatic synthesis using Candida antarctica lipase (B570770) B for the production of vinyl ether esters. diva-portal.orgnih.gov |

| Polymer Structure | Linear homopolymers and simple copolymers. | Complex architectures such as block copolymers, graft polymers, and crosslinked networks. researchgate.nettandfonline.comwisc.edu | Use of bifunctional initiators to create block copolymers from vinyl ethers and other monomers. wisc.edu |

| Applications | General polymer property studies. | Targeted development for high-performance coatings, adhesives, inks, and biomedical materials. basf.comsarchemlabs.comconnectchemicals.comchemicalbook.com | Incorporation into UV-curable coatings and adhesives for rapid curing and enhanced performance. connectchemicals.com |

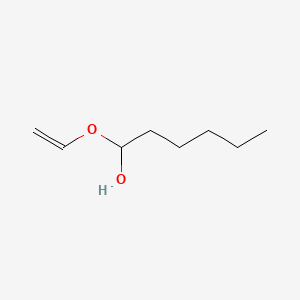

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-ethenoxyhexan-1-ol |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h4,8-9H,2-3,5-7H2,1H3 |

InChI Key |

HIHSUGQNHLMGGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(O)OC=C |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of Hexanediol Monovinyl Ether

Direct Synthesis Routes for Hexanediol (B3050542) Monovinyl Ether

The synthesis of hexanediol monovinyl ether (HVE), a molecule with both a reactive vinyl ether group and a free hydroxyl group, can be achieved through several chemical pathways. The primary challenge in its synthesis is achieving high selectivity for the mono-substituted product over the di-substituted 1,6-bis(vinyloxy)hexane (B34487).

Transvinylation is a prominent method for synthesizing vinyl ethers. This process involves the transfer of a vinyl group from a vinyl donor, such as vinyl acetate (B1210297) or another alkyl vinyl ether, to an alcohol. In the case of 1,6-hexanediol (B165255), the reaction can be catalyzed to produce the monovinyl ether.

One documented approach involves the reaction of 1,6-hexanediol with vinyl acetate. google.com The use of specific catalysts can drive the reaction towards the desired products. For example, when 1,6-hexanediol is reacted with four equivalents of vinyl acetate at 100°C, a mixture of 1,6-bis(vinyloxy)hexane and 6-vinyloxy-1-hexanol (B8555801) (this compound) is produced. google.com Research has shown that with a 97% conversion rate of the starting diol, the divinyl ether can be the major product (87% yield), with the monovinyl ether formed in a much smaller quantity (2% yield). google.com

Another pathway is the direct vinylation using acetylene (B1199291). The reaction of diols like 1,6-hexanediol with acetylene in the presence of a base can lead to a mixture of the monovinyl ether, divinyl ether, and cyclic acetals. google.com Controlling the reaction conditions, such as terminating the process once the diol conversion reaches 40 to 80%, is crucial for isolating the monovinyl ether as the main product. google.com

The choice of catalyst is pivotal in vinyl ether synthesis, influencing both reaction rate and selectivity. A range of metal-based catalysts have been explored for the transvinylation of diols.

Iridium Catalysis: Iridium-based catalysts have proven effective for the synthesis of vinyl ethers from alcohols. A method utilizing an Iridium catalyst in the presence of a base and an ether or ester solvent can successfully convert diols into their corresponding vinyl ethers. epo.org The reaction temperature is a key variable; lower temperatures generally favor higher selectivity for the monovinyl ether, whereas higher temperatures tend to increase the yield of the divinyl ether. epo.org

Palladium Catalysis: Palladium catalysts are also used for transfer vinylation. Studies have demonstrated that 1,6-hexanediol can undergo palladium-catalyzed transvinylation with alkyl vinyl ethers to produce the divinyl ether in nearly quantitative yields. researchgate.net However, achieving high yields of the monovinyl ether with shorter-chain diols using this method can be challenging, as they may preferentially form cyclic acetals. researchgate.net

Gold Catalysis: Gold catalysts have been reported for the transfer vinylation of various primary alcohols, achieving high yields of the corresponding vinyl ethers. researchgate.net When 1,6-hexanediol was used as the substrate, a 71% yield of the divinyl ether was achieved, with the remainder being predominantly the monovinyl ether. researchgate.net

Table 1: Comparison of Catalytic Systems for Vinylation of 1,6-Hexanediol This table is generated based on data from multiple sources to provide a comparative overview.

| Catalyst System | Vinyl Source | Key Product(s) | Reported Yields | Reference |

| Iridium Complex / Base | Vinyl Acetate | Monovinyl and Divinyl Ether | Selectivity is temperature-dependent | epo.org |

| Palladium Trifluoroacetate | Alkyl Vinyl Ether | Divinyl Ether | Almost quantitative | researchgate.net |

| Gold Complex | Alkyl Vinyl Ether | Divinyl and Monovinyl Ether | 71% Divinyl Ether | researchgate.net |

| Not Specified | Vinyl Acetate | Divinyl and Monovinyl Ether | 87% Divinyl, 2% Monovinyl | google.com |

Functionalization and Derivatization of this compound

The dual functionality of HVE makes it a valuable building block for creating more complex molecules and polymers. Reactions can be targeted at either the vinyl ether moiety or the terminal hydroxyl group.

The electron-rich double bond of the vinyl ether group is susceptible to various addition reactions.

Cationic Polymerization: Vinyl ethers are highly reactive monomers in cationic polymerization. researchgate.net This reactivity, which proceeds without the oxygen inhibition often seen in radical polymerization, makes them suitable for applications like UV-curable coatings. researchgate.net The polymerization of HVE can lead to polyacetals. researchgate.net

Thiol-Ene Reactions: The vinyl group readily participates in thiol-ene reactions. This chemistry can be used to modify surfaces or create polymer networks. For instance, HVE has been used in a thiol-ene coupling reaction to hydrophilize the surface of a thermoset, changing the surface end-groups from thiol to hydroxyl. diva-portal.orgdiva-portal.org This reaction proceeds via a free-radical step-growth mechanism and is known for being fast and efficient. rsc.org

Polyacetal Formation: The reaction between a vinyl ether and a hydroxyl group, catalyzed by acid, forms an acetal (B89532) linkage. The self-polyaddition of monomers containing both a vinyl ether and a hydroxyl group, such as HVE, can produce high molecular weight polyacetals. researchgate.net These polyacetals are generally thermally stable but can be degraded back to the corresponding diol compounds under aqueous acidic conditions. researchgate.netresearchgate.net

The terminal hydroxyl group of HVE can undergo reactions typical of primary alcohols, most notably esterification.

Esterification: HVE can act as an acyl acceptor, reacting with carboxylic acids or their derivatives to form vinyl ether esters. researchgate.net This allows for the introduction of various functional groups onto the HVE molecule. For example, HVE has been reacted with functional carboxylic acids like undecenoic acid and lipoic acid. researchgate.net This approach creates bifunctional monomers that possess both a cationically polymerizable vinyl ether group and another functional group from the acid, which could be, for example, a radically polymerizable double bond. researchgate.netresearchgate.net

Table 2: Examples of Esterification Products from this compound (HVE) This table is generated based on data from multiple sources.

| Reactant (Carboxylic Acid) | Product Name Abbreviation | Resulting Monomer Functionality | Reference |

| Undecenoic Acid | HVEUA | Vinyl Ether & Alkene | diva-portal.org |

| Lipoic Acid | HVELA | Vinyl Ether & Disulfide | diva-portal.org |

| Mercaptoundecenoic Acid | HVEMUA | Vinyl Ether & Thiol | diva-portal.org |

Enzymatic and Biocatalytic Approaches to Derivatives

Biocatalysis, particularly using enzymes like lipases, offers a sustainable and highly selective route to synthesize HVE derivatives under mild conditions.

Enzyme-Catalyzed Esterification: The enzyme Candida antarctica lipase (B570770) B (CalB) is highly effective in catalyzing the esterification of the hydroxyl group of HVE with various carboxylic acids. researchgate.netdiva-portal.org This method is advantageous because it can be performed in a single pot, often solvent-free, and the enzyme can be easily removed by filtration. researchgate.net High conversion rates (over 90%) can be achieved in under an hour. researchgate.net The chemoselectivity of the enzyme ensures that the reaction occurs specifically at the hydroxyl group, leaving the vinyl ether moiety intact for subsequent polymerization or functionalization. diva-portal.orgrsc.org This technique has been used to create a library of vinyl ether ester monomers with tailored properties. researchgate.netdiva-portal.org

Surface Modification: Enzymatically synthesized oligomers containing thiol groups can be post-functionalized using HVE. In one study, a thermoset film with available thiol groups on its surface was modified with HVE via a thiol-ene reaction, demonstrating how biocatalysis and subsequent chemical modification can be combined to alter material properties. diva-portal.orgrsc.org

Iii. Polymerization Science of Hexanediol Monovinyl Ether

Homopolymerization Mechanisms and Kinetics

The homopolymerization of hexanediol (B3050542) monovinyl ether can proceed via different mechanisms, each with distinct kinetics and challenges. The electron-rich nature of the vinyl ether double bond makes it particularly susceptible to cationic polymerization.

Cationic polymerization is the most common and efficient method for polymerizing vinyl ethers. nih.gov The process involves the generation of a carbocationic active center that propagates by adding monomer units. nih.govwikipedia.org For vinyl ethers, the presence of an electron-donating alkoxy group stabilizes the propagating carbocation, facilitating the reaction. nih.gov

The cationic polymerization of vinyl ethers is a chain growth process initiated by the formation of a carbocation. nih.gov This is typically achieved using a combination of a protonic acid and a Lewis acid or a strong organic acid. nih.govacs.org The initiation step involves the addition of a cation to the monomer's double bond, creating a carbenium ion. wikipedia.org This is followed by the propagation step, where the carbenium ion at the end of the growing polymer chain attacks the double bond of a new monomer molecule.

The kinetics of these polymerizations can be complex and are highly dependent on the specific initiator system, solvent, and temperature. acs.orgniscpr.res.in For some systems, such as the polymerization of alkyl vinyl ethers initiated by a hydrogen iodide and iodine (HI/I₂) catalyst, the observed rate of polymerization was found to be linearly dependent on the initial concentrations of HI and I₂ but showed an apparent zero-order dependence on the monomer concentration under certain conditions. tandfonline.com In other systems, the rate of polymerization may show a different dependence on monomer concentration. For example, the polymerization of isobutyl vinyl ether catalyzed by zinc chloride showed a second-order dependence on the monomer concentration. niscpr.res.in

Kinetic parameters have been determined for various vinyl ether polymerizations. While specific data for hexanediol monovinyl ether is not extensively published, studies on analogous monomers like n-butyl vinyl ether (BVE) provide valuable insights.

Table 1: Kinetic Parameters for the Cationic Polymerization of n-Butyl Vinyl Ether (BVE) Initiated by AlHCl₂

| Parameter | Value | Conditions |

|---|---|---|

| Order of reaction w.r.t. [BVE] | 1 | Diethyl ether solvent |

| Order of reaction w.r.t. [AlHCl₂] | 1 | Diethyl ether solvent |

| Activation Energy (Initiation) | 79 kJ/mol | Diethyl ether solvent |

| Activation Energy (Propagation) | 49 kJ/mol | Diethyl ether solvent |

Data sourced from a study on the polymerization of BVE initiated by dichloroalane (AlHCl₂) and is presented as a representative example of vinyl ether kinetics. acs.org

The choice of initiator and catalyst is crucial in controlling the cationic polymerization of vinyl ethers, influencing molecular weight, dispersity, and stereoregularity. nih.govacs.org A wide array of systems has been developed, moving from traditional Lewis acids to more sophisticated organocatalysts and photocatalysts that allow for polymerization under milder conditions. nih.govnih.gov

Lewis Acid Systems : Combinations of a proton source (like water or an alcohol) and a Lewis acid (e.g., SnCl₄, TiCl₄, BF₃·OEt₂) are classic initiators. nih.govacs.org For instance, titanium-based Lewis acids with bulky aryloxy substituents, used with an iBVE-HCl adduct, have produced highly isotactic poly(isobutyl vinyl ether). nih.govacs.org

Living Polymerization Systems : The development of living cationic polymerization systems, such as the HI/I₂ system, allows for the synthesis of polymers with well-defined molecular weights and narrow dispersities (M̄w/M̄n ≤ 1.1). capes.gov.brresearcher.life This control is achieved by suppressing termination and chain transfer reactions.

Organocatalysts : To avoid metal contamination, metal-free organocatalysts have gained attention. Pentakis(methoxycarbonyl)cyclopentadiene (PCCP), a strong organic acid, acts as a single-component initiator, enabling controlled polymerization of various vinyl ethers under ambient conditions. nih.govd-nb.info The tight ion pair formed between the PCCP anion and the propagating oxocarbenium ion chain end effectively inhibits chain-transfer events. nih.govrsc.org

Photocatalysts : Light-mediated polymerization offers excellent temporal and spatial control. Acridinium salts can act as photocatalysts under visible light (blue, green, or white LEDs) to facilitate cationic RAFT polymerization of vinyl ethers. nih.gov This method allows for temporal control using light and the synthesis of block copolymers. nih.govnih.gov

Trifluoromethyl Sulfonates : Commercially available trifluoromethyl sulfonates have been used to catalyze the polymerization of vinyl ethers. The choice of solvents and ligands with these catalysts has a profound influence on the resulting polymer's molecular weight, distribution, and tacticity, with isotacticity up to 81% being achievable. rsc.orgnih.gov

Table 2: Overview of Selected Initiator Systems for Cationic Vinyl Ether Polymerization

| Initiator/Catalyst System | Monomer Example | Key Features |

|---|---|---|

| HI / I₂ | Isobutyl Vinyl Ether | Achieves living polymerization with narrow MWD (M̄w/M̄n ≤ 1.1). capes.gov.brresearcher.life |

| TiCl₄ / Bulky Aryloxy Ligands | Isobutyl Vinyl Ether | Produces highly isotactic polymers. nih.govacs.org |

| PCCP (Organocatalyst) | Alkyl Vinyl Ethers | Single-component initiation, controlled polymerization at ambient conditions. nih.govd-nb.info |

| Acridinium Salts (Photocatalyst) | Ethyl Vinyl Ether | Temporal control via visible light; enables cationic RAFT. nih.gov |

Chain transfer and termination are critical events in cationic polymerization that can limit the molecular weight and broaden the dispersity of the resulting polymer. nih.govrsc.org These reactions are often challenging to control due to the high reactivity of the propagating carbocationic species. acs.org

Termination typically occurs through two main pathways:

Combination with Counterion : The propagating cation combines with the counterion (or a fragment of it), neutralizing the charge and stopping chain growth.

Proton Expulsion : The propagating chain end expels a proton, forming a terminal double bond on the polymer chain and regenerating the acid catalyst. nih.gov

Chain Transfer is a process where the reactivity of the growing chain is transferred to another species, terminating the current chain but initiating a new one. taylorandfrancis.com This can occur via several routes:

Chain Transfer to Monomer : The growing chain transfers a proton to a monomer molecule. This is a common event in the cationic polymerization of vinyl ethers.

Chain Transfer to Polymer : The active center can abstract a hydride from the polymer backbone, leading to branching.

Chain Transfer to Solvent or Other Agents : Solvents or impurities (like water) can react with the propagating cation. wikipedia.org In the case of this compound, the pendant hydroxyl group can itself act as a chain transfer agent, a phenomenon observed with alcohols in other cationic systems. radtech.org

Strategies to minimize these undesirable events include conducting polymerizations at low temperatures (< -60 °C) or using specialized initiator systems like PCCP that stabilize the propagating species through strong ion pairing. nih.govrsc.org The development of cationic reversible addition-fragmentation chain transfer (RAFT) polymerization also leverages controlled chain transfer to achieve living characteristics. nih.govnih.gov

Traditionally, vinyl ethers have been considered non-polymerizable or poorly polymerizable under free-radical conditions. d-nb.infotandfonline.com This is due to the high reactivity and instability of the radical formed on the α-carbon, which readily participates in degradative chain transfer to the monomer.

The primary challenge in the radical polymerization of vinyl ethers is that the propagating radical is not sufficiently stabilized. When a radical adds to a vinyl ether monomer, the resulting radical is highly reactive and prone to abstracting a hydrogen atom from another monomer molecule, rather than propagating. tandfonline.com This acts as a termination or inhibition step, preventing the formation of high molecular weight polymers. tandfonline.com

However, recent breakthroughs have demonstrated that controlled radical polymerization of certain vinyl ethers is possible. A significant advance has been the successful reversible addition-fragmentation chain transfer (RAFT) polymerization of hydroxy-functional vinyl ethers, such as 2-hydroxyethyl vinyl ether (HEVE), a close analog of HDMVE. acs.orgx-mol.com

This was achieved using a nonacidic azo-initiator and a specific RAFT agent (cyanomethyl methyl(phenyl)carbamodithioate). acs.org The kinetic studies of this RAFT polymerization showed a linear increase in molecular weight with monomer conversion (up to 50%) and relatively low polydispersities (Mw/Mn < 1.38). acs.orgx-mol.com The success of this method for hydroxy-functional vinyl ethers suggests that the hydroxyl group may play a role in mediating the polymerization, overcoming the inherent challenges of radical polymerization for this class of monomers. This opens up new possibilities for the synthesis of poly(this compound) with novel architectures.

Radical Polymerization Studies

Radiation-Initiated Polymerization

Radiation-initiated polymerization is a method that utilizes high-energy radiation, such as gamma rays or electron beams, to induce polymerization. nih.gov This technique offers advantages like rapid and controlled initiation, the ability to operate at ambient temperature, and the production of polymers without the need for chemical initiators or catalysts, which can be beneficial for applications requiring high purity. mdpi.comtenmak.gov.tr

Research has shown that the polymerization of vinyl ethers can be effectively initiated by radiation. For instance, studies on the pulse-radiolysis of 1,6-hexanediol (B165255) diacrylate have provided insights into the kinetics of radiation-induced polymerization. mdpi.com The polymerization of vinyl ethers is sensitive to the reaction medium and the presence of impurities, which can affect the cationic propagation mechanism. mdpi.com In some systems, the presence of onium salts can enhance the efficiency of radiation-induced cationic polymerization. mdpi.com The process generally involves the breaking of covalent bonds to form free radicals, which then leads to chain crosslinking or scission. nih.gov

Copolymerization Strategies and Reactivity

Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. This strategy is widely employed to tailor the properties of the resulting polymer, combining the desirable characteristics of each monomer unit into a single material.

Controlled/Living Polymerization Methodologies

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. These methods have been explored for vinyl ethers, including those with functional groups like HDMVE, to create well-defined materials.

While classic radical polymerization of vinyl ethers is challenging, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) have been developed for a wide range of monomers. acs.org These methods are designed to control the growth of polymer chains by reversibly deactivating the propagating radicals. uiowa.edu For systems involving multivinyl monomers, such as the copolymerization of a monovinyl monomer with a divinyl cross-linker (e.g., methyl acrylate (B77674) with 1,6-hexanediol diacrylate), ATRP conducted under highly dilute conditions can suppress intermolecular cross-linking and favor the formation of uniform linear or cyclized copolymers. acs.org This demonstrates the capability of ATRP to regulate network formation, a principle that can be extended to functional monomers like HDMVE to create specific architectures. acs.orgresearchgate.net

Living cationic polymerization is a powerful technique for synthesizing well-defined poly(vinyl ether)s. wikipedia.org Discovered in the 1980s, this method eliminates chain termination, allowing the cationic chain growth to proceed until all monomer is consumed. wikipedia.orgnih.gov This enables the synthesis of polymers with controlled molecular weights and low dispersity. nih.gov Initiating systems, often composed of a weak protonic acid like HCl combined with a Lewis acid such as zinc halide, are used to initiate the polymerization of vinyl ethers in a controlled manner. itu.edu.tr This approach has been successfully applied to various alkyl vinyl ethers to produce block copolymers and other advanced structures. nih.govtemarex.com The high reactivity of the propagating carbocation requires careful control of reaction conditions, such as low temperatures, to stabilize the active species and prevent side reactions. nih.govscribd.com

Table 2: Living Cationic Polymerization Systems for Vinyl Ethers

| Initiating System | Monomer Example | Key Features | Citation |

| HCl/Lewis Acid | Alkyl Vinyl Ethers | Enables control over molecular weight and structure. | wikipedia.orgitu.edu.tr |

| TMPCl/TiCl₄/n-Bu₄NCl | Isobutylene, Methyl Vinyl Ether | Synthesis of amphiphilic diblock copolymers. | temarex.com |

| Electrophilic Selenium Reagents/Mn(CO)₅Br | Vinyl Ethers | Living polymerization under ambient conditions. | rsc.org |

Orthogonal mechanistic switching refers to the ability to independently control different polymerization mechanisms within a single system, allowing for the synthesis of complex polymer architectures. This concept is particularly relevant for monomers with multiple, distinct polymerizable groups. For instance, a monomer possessing both a vinyl ether group and another functionality polymerizable by a different mechanism (e.g., radical) can be used in such systems. diva-portal.org

A notable application of this principle involves creating block copolymers by transforming one type of active center into another. For example, a polymer prepared by ATRP can be functionalized at its chain end to create a macro-initiator for a subsequent living cationic polymerization. This was demonstrated by synthesizing a polystyrene block via ATRP, which was then used to initiate the living cationic polymerization of isobutyl vinyl ether, resulting in a poly(styrene)-b-poly(isobutyl vinyl ether) block copolymer. rsc.org This transformation from a radical to a cationic mechanism showcases a powerful strategy for combining different polymer types into a single, well-defined macromolecule. rsc.org

Crosslinking and Network Formation

The incorporation of this compound (HDMVE) into polymer systems provides a versatile platform for the development of crosslinked networks. The unique bifunctional nature of the HDMVE molecule, possessing both a polymerizable vinyl ether group and a reactive primary hydroxyl group, enables a variety of strategies for network synthesis. These strategies range from using the hydroxyl group as a reactive site for subsequent crosslinking to influencing network topology through controlled reactions.

Strictly speaking, this compound is a monofunctional monomer in the context of vinyl polymerization and does not act as a direct crosslinking agent during the initial chain-growth process. Its role in network formation is more accurately described as that of a "latent" or "pendant" crosslinking site. During polymerization, typically cationic polymerization, the vinyl ether group readily reacts to form the polymer backbone, leaving the hexanol hydroxyl group (-OH) appended to the main chain.

This pendant hydroxyl group is the key to subsequent crosslinking. Once the primary polymerization is complete, these accessible hydroxyl groups can undergo a secondary curing or crosslinking reaction with appropriate polyfunctional reagents. This two-stage approach allows for excellent control over the material's properties. The linear or branched prepolymer can be synthesized and characterized first, and then processed (e.g., as a coating or adhesive) before the final, irreversible crosslinking step is initiated, which transforms the material into a robust thermoset network.

Common crosslinking chemistries involving the pendant hydroxyl groups of poly(HDMVE) include:

Urethane (B1682113) Formation: Reaction with polyisocyanates (e.g., hexamethylene diisocyanate, HDI) to form highly durable and chemically resistant urethane linkages.

Esterification: Reaction with polycarboxylic acids or their anhydrides to form ester crosslinks, often catalyzed by heat and acid catalysts.

Etherification: Reaction with melamine-formaldehyde resins (e.g., hexamethoxymethylmelamine, HMMM) under thermal and acidic conditions to form stable ether bridges.

Epoxy Reactions: Reaction with diepoxides, where the hydroxyl group acts as a nucleophile to open the epoxide ring, forming an ether bond and a new secondary hydroxyl group that can further react.

The table below summarizes the dual functionality of HDMVE in the context of creating crosslinked polymer networks.

| Functional Group | Role in Polymerization | Mechanism | Resulting Feature |

|---|---|---|---|

| Vinyl Ether Group (-O-CH=CH₂) | Monomer for Chain Growth | Typically cationic polymerization, initiated by UV photoinitiators or strong acids. | Forms the primary poly(alkylene ether) backbone of the polymer. |

| Hydroxyl Group (-OH) | Pendant Reactive Site | Does not participate in vinyl polymerization; acts as a site for post-polymerization reactions. | Provides functionality for secondary crosslinking, adhesion promotion, and hydrophilicity modification. |

The gel point is a critical parameter in thermoset chemistry, marking the transition from a liquid or soluble polymer (sol) to an insoluble, crosslinked solid network (gel). In systems containing HDMVE, the investigation of the gel point is tied to the secondary crosslinking reaction of its pendant hydroxyl groups.

The concentration of HDMVE in a copolymer system directly dictates the density of available hydroxyl groups for crosslinking. When a stoichiometric amount of a polyfunctional crosslinker is introduced, a higher concentration of HDMVE in the prepolymer leads to a higher crosslink density in the final network. This, in turn, significantly influences the gel point and the resulting network topology.

Research in this area often involves monitoring the rheological properties (viscosity, storage modulus G', and loss modulus G'') of the reacting mixture. The gel point is typically identified as the point where the storage modulus (G') surpasses the loss modulus (G''), indicating the formation of an elastic solid network that can store energy.

Key findings from such investigations include:

Gel Time: The time required to reach the gel point is inversely related to the concentration of reactive sites. Increasing the molar ratio of HDMVE in a copolymer (e.g., with a non-functional comonomer like ethyl vinyl ether) decreases the gel time when a fixed amount of crosslinker is used, as the probability of forming network connections increases.

Network Topology: The structure of the network is highly dependent on the HDMVE content.

Low HDMVE Content: Results in a loosely crosslinked network with a large mesh size, higher swelling capacity, and greater flexibility.

High HDMVE Content: Leads to a tightly crosslinked network with a smaller mesh size, reduced swelling, higher modulus, increased glass transition temperature (Tg), and improved thermal stability.

The following table presents illustrative data on how the concentration of HDMVE in a copolymer with ethyl vinyl ether (EVE) affects gelation and network properties when crosslinked with a diisocyanate.

| HDMVE in Copolymer (mol%) | Gel Time (minutes) at 80°C | Crosslink Density (mol/cm³) (x 10⁻⁴) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|

| 10 | 45 | 1.8 | 25 |

| 25 | 22 | 4.5 | 48 |

| 50 | 9 | 9.1 | 75 |

| 75 | 4 | 13.6 | 96 |

Post-polymerization crosslinking is a powerful and widely used strategy that leverages the pendant hydroxyl functionality of polymers derived from HDMVE. This two-step method offers superior control over the final material architecture compared to a one-pot copolymerization of mono- and di-functional monomers.

Step 1: Synthesis of the Functional Prepolymer HDMVE is copolymerized, typically via living or controlled cationic polymerization, with other vinyl ether monomers. This produces a soluble, well-defined linear or branched prepolymer with a predictable molecular weight, low polydispersity, and a controlled number of pendant hydroxyl groups. This prepolymer remains processable as a liquid or a soluble solid.

Step 2: Crosslinking (Curing) The functional prepolymer is then formulated with a suitable crosslinking agent and subjected to conditions (e.g., heat or UV radiation in dual-cure systems) that trigger the reaction between the pendant hydroxyl groups and the crosslinker. This step solidifies the material into its final, infusible, and insoluble network form.

This methodology is particularly valuable in applications like coatings, adhesives, and inks, where the material must be applied in a low-viscosity liquid state and then rapidly cured into a durable solid film.

Different post-crosslinking chemistries impart distinct properties to the final network. For example:

Urethane Crosslinking: Reacting the poly(HDMVE)-co-polymer with a diisocyanate like isophorone (B1672270) diisocyanate (IPDI) yields tough, abrasion-resistant polyurethane networks. The reaction is efficient and can often proceed at moderate temperatures.

Melamine-Formaldehyde Crosslinking: Curing with resins like hexamethoxymethylmelamine (HMMM) at elevated temperatures (120-150°C) with an acid catalyst produces highly crosslinked networks with excellent hardness, gloss, and chemical resistance, ideal for industrial coatings.

Dual-Cure Systems: A sophisticated approach involves combining two distinct curing mechanisms. For instance, a formulation can contain HDMVE, a divinyl ether, a photoacid generator, and a blocked isocyanate. Upon UV exposure, the vinyl groups (from HDMVE and the divinyl ether) undergo rapid cationic polymerization to set the film. Subsequent thermal treatment unblocks the isocyanate, which then reacts with the pendant hydroxyl groups from HDMVE, leading to a secondary cure that enhances the network's mechanical and thermal properties.

The table below compares different post-polymerization crosslinking strategies for a prepolymer containing 30 mol% HDMVE.

| Crosslinking Agent | Cure Condition | Resulting Linkage | Key Network Properties |

|---|---|---|---|

| Hexamethylene Diisocyanate (HDI) Trimer | 60-80°C, 2-4 hours | Urethane | High flexibility, excellent abrasion resistance, good weatherability. |

| Hexamethoxymethylmelamine (HMMM) | 130°C, 20 min (with acid catalyst) | Ether | High hardness, superior chemical resistance, high gloss. |

| Diglycidyl Ether of Bisphenol A (DGEBA) | 150°C, 1 hour (with catalyst) | Ether and Hydroxyl | High thermal stability, excellent adhesion to substrates, good toughness. |

| Poly(azelaic anhydride) | 160-180°C, 30 min | Ester | Good hydrolytic stability, moderate flexibility. |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | HDMVE |

| Ethyl vinyl ether | EVE |

| Hexamethylene diisocyanate | HDI |

| Hexamethoxymethylmelamine | HMMM |

| Isophorone diisocyanate | IPDI |

| Diglycidyl ether of bisphenol A | DGEBA |

Iv. Advanced Characterization of Polymeric Materials Derived from Hexanediol Monovinyl Ether

Molecular Weight and Distribution Analysis

Determining the molecular weight and its distribution is critical as these parameters directly influence the macroscopic properties of the polymer, such as viscosity, tensile strength, and toughness. azom.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. researchgate.net The method separates dissolved polymer molecules based on their hydrodynamic volume. Larger molecules pass through the porous column packing more quickly, while smaller molecules take a more tortuous path, resulting in a separation by size. azom.com

The GPC system, calibrated with polymer standards of known molecular weight (e.g., polystyrene), yields a chromatogram showing the distribution of molecular sizes in the sample. shimadzu.com From this distribution, crucial parameters are calculated:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₙ): An average that accounts for the contribution of larger, heavier chains.

Polydispersity Index (PDI or Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). This value describes the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample where all chains have the same length. Living or controlled polymerization methods can produce poly(vinyl ether)s with narrow distributions (Đ < 1.2), while conventional free-radical polymerizations typically result in broader distributions (Đ > 1.5). rsc.orgresearchgate.net

Table 3: Representative GPC Data for a Poly(alkyl vinyl ether)

| Parameter | Symbol | Typical Value | Description |

| Number-Average Molecular Weight | Mₙ | 17,300 g/mol | Statistical average molecular weight |

| Weight-Average Molecular Weight | Mₙ | 19,550 g/mol | Average weighted by molecular mass |

| Polydispersity Index | Đ | 1.13 | Measure of the distribution breadth rsc.org |

Thermal and Thermomechanical Properties of Resulting Polymers

The thermal behavior of poly(hexanediol monovinyl ether) dictates its processing conditions and service temperature range. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize these properties. netzsch.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a semi-crystalline or amorphous polymer like poly(this compound), a DSC thermogram reveals key thermal transitions:

Glass Transition Temperature (T₉): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat capacity. Due to its flexible ether backbone and long, plasticizing side chain, poly(this compound) is expected to have a low, sub-ambient T₉.

Crystallization Temperature (Tₑ): An exothermic peak observed upon cooling from the melt, representing the temperature at which the polymer chains organize into ordered crystalline domains. Side-chain crystallization may be possible for this polymer. nasa.gov

Melting Temperature (Tₘ): An endothermic peak observed upon heating, corresponding to the melting of the crystalline domains. The presence and size of this peak relate to the degree of crystallinity in the polymer. wsimg.com

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability of the polymer. A TGA curve for poly(this compound) would show a stable mass at lower temperatures, followed by a sharp decrease in mass at the onset of thermal decomposition. The decomposition temperature (Tₔ), often reported as the temperature at which 5% weight loss occurs, is a key indicator of the material's thermal stability. wsimg.com

Table 4: Summary of Thermal Analysis Data for Polymers

| Analysis Technique | Property Measured | Symbol | Description |

| DSC | Glass Transition | T₉ | Onset of segmental chain motion in amorphous regions |

| DSC | Crystallization | Tₑ | Heat release upon formation of crystalline order |

| DSC | Melting | Tₘ | Heat absorption upon melting of crystalline domains |

| TGA | Thermal Stability | Tₔ | Temperature at which significant mass loss (degradation) begins |

Morphological and Microstructural Characterization of Polymeric Assemblies

When hexanediol (B3050542) monovinyl ether is incorporated into amphiphilic block copolymers, these polymers can self-assemble in selective solvents to form nanoscale structures such as polymeric micelles. Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution and hydrodynamic radius (Rh) of these micelles in solution.

DLS measures the intensity fluctuations of scattered light resulting from the Brownian motion of the particles. The Stokes-Einstein equation is then used to relate the diffusion coefficient of the micelles to their size. For block copolymers containing a poly(this compound) block, DLS can provide information on the critical micelle concentration (CMC), micelle size, and size distribution (polydispersity index, PDI). The micelle dimensions are influenced by factors such as the block copolymer composition, molecular weight, and the nature of the solvent.

Table 5: Representative DLS Data for Polymeric Micelles from an Amphiphilic Block Copolymer

| Parameter | Value |

|---|---|

| Hydrodynamic Radius (Rh) | 50 nm |

| Polydispersity Index (PDI) | 0.15 |

Note: This data is representative of typical polymeric micelles and is not specific to those derived from this compound.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to visualize the morphology and microstructure of polymeric assemblies at the nanoscale. For self-assembled structures of block copolymers containing poly(this compound), such as micelles or polymersomes, TEM provides direct evidence of their shape and size. To enhance contrast, staining agents are often used in TEM. Cryo-TEM can be employed to observe the structures in their hydrated state, providing a more accurate representation of their solution morphology.

AFM is used to probe the surface topography of polymeric thin films or deposited nanostructures. It can provide three-dimensional images of the self-assembled morphologies, such as spherical micelles, cylindrical (worm-like) micelles, or vesicles. The choice of morphology is often dictated by the volume fraction of the hydrophilic block in the amphiphilic copolymer.

Table 6: Morphological Characteristics of Self-Assembled Structures from a Representative Amphiphilic Block Copolymer

| Morphology | Technique | Observed Dimensions |

|---|---|---|

| Spherical Micelles | TEM | Diameter: ~40-60 nm |

| Cylindrical Micelles | TEM, AFM | Diameter: ~30-50 nm, Length: >200 nm |

Kinetic Monitoring Techniques (e.g., Real-time IR Spectroscopy)

The study of polymerization kinetics is crucial for understanding reaction mechanisms, optimizing process conditions, and tailoring the final properties of polymeric materials. For the rapid polymerization reactions characteristic of vinyl ethers, real-time monitoring techniques are indispensable. Among these, Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy stands out as a powerful and widely used method for the in-situ analysis of the photopolymerization of this compound (HDMVE). researchgate.net

RT-FTIR spectroscopy allows for the continuous monitoring of chemical changes in a reacting sample by acquiring a series of infrared spectra at rapid intervals throughout the polymerization process. researchgate.net The technique's high temporal resolution makes it particularly suitable for tracking ultrafast reactions, such as the cationic polymerization of vinyl ethers, which can achieve high monomer conversion within seconds of initiation. researchgate.net

The fundamental principle behind using RT-FTIR for kinetic analysis involves tracking the consumption of a specific functional group of the monomer. In the case of HDMVE, the key functional group is the vinyl ether double bond (C=C). This bond exhibits a characteristic absorption band in the infrared spectrum, typically in the region of 1610–1640 cm⁻¹. The disappearance of the vinyl ether double bond can be monitored continuously. researchgate.net

The degree of monomer conversion at any given time (t), C(t), is directly proportional to the decrease in the intensity of this characteristic absorption band. It can be calculated using the following equation, where A₀ is the initial absorbance of the band before polymerization and A(t) is the absorbance at time t:

Conversion (%) = [ (A₀ - A(t)) / A₀ ] x 100

From the conversion versus time data, crucial kinetic parameters can be derived. The rate of polymerization (Rp) is determined by calculating the first derivative of the conversion-time curve. This provides instantaneous information about how quickly the monomer is being converted into a polymer at any point during the reaction. researchgate.net

Detailed Research Findings

In a typical experimental setup, a thin film of the HDMVE formulation, containing a suitable photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt for cationic polymerization), is placed in the sample compartment of an FTIR spectrometer. researchgate.net The polymerization is initiated by exposing the sample to a UV light source, and spectra are recorded concurrently.

Research on similar vinyl ether systems demonstrates that cationic photopolymerization proceeds with a very short induction period, followed by a period of extremely rapid polymerization where the majority of the monomer is consumed. researchgate.net The reaction rate eventually slows down as monomer concentration decreases and viscosity increases, restricting the mobility of the reactive species. The final conversion may plateau below 100% due to vitrification, where the developing polymer network traps unreacted monomer.

The following table presents illustrative data from a representative RT-FTIR analysis of the cationic photopolymerization of a vinyl ether monomer, demonstrating the rapid conversion profile.

| Irradiation Time (seconds) | Normalized Absorbance of C=C Band (A.U.) | Calculated Monomer Conversion (%) |

|---|---|---|

| 0.0 | 1.00 | 0.0 |

| 0.5 | 0.65 | 35.0 |

| 1.0 | 0.38 | 62.0 |

| 2.0 | 0.19 | 81.0 |

| 5.0 | 0.12 | 88.0 |

| 10.0 | 0.10 | 90.0 |

| 20.0 | 0.09 | 91.0 |

| 30.0 | 0.09 | 91.0 |

The data clearly illustrates the characteristic kinetic profile: an extremely fast initial rate, with over 80% conversion achieved in just 2 seconds, followed by a significant deceleration as the reaction approaches its final conversion limit. RT-FTIR spectroscopy is thus an invaluable tool for quantifying the high reactivity of this compound and for studying how factors such as initiator type, concentration, light intensity, and temperature influence the polymerization kinetics. researchgate.net

V. Academic Research on Applications in Advanced Materials

Specialty Polymer Architectures and Their Functional Properties

The unique structure of HDMVE allows for the creation of specialty polymers with advanced functional properties. The presence of the hydroxyl group is particularly important, enabling the synthesis of polymers with responsiveness to external stimuli, inherent degradability, and specific surface characteristics.

Temperature-responsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), undergo a reversible phase transition from soluble to insoluble in an aqueous solution as the temperature is raised above a specific point. rsc.org This behavior is highly sought after for biomedical applications. mdpi.com

The table below shows examples of copolymers based on a similar hydroxy-functional vinyl ether (HEVE) and their resulting LCST properties, illustrating the principle that would apply to HDMVE.

| Copolymer System | Comonomer | Resulting Property |

|---|---|---|

| poly(HEVE-co-VAc) | Vinyl acetate (B1210297) (VAc) | Tunable LCST in water acs.org |

| poly(HEVE-co-MDO) | 2-methylene-1,3-dioxepane (MDO) | Exhibits LCST-type thermoresponsive behavior rsc.orgu-fukui.ac.jp |

Table 2: Examples of thermoresponsive copolymers derived from a hydroxy-functional vinyl ether (HEVE), demonstrating the strategy for achieving LCST behavior. acs.orgrsc.orgu-fukui.ac.jp

The development of polymers that can be degraded under specific conditions or chemically recycled back to their constituent monomers is a key goal of sustainable materials science. nih.govrsc.org Polymers derived from HDMVE can be designed to have these properties through two primary mechanisms related to their backbone structure.

First, the self-polyaddition of HDMVE results in a polymer with an acetal (B89532) main-chain structure. taylorfrancis.com This poly(acetal) backbone is inherently susceptible to degradation in the presence of strong acids, while remaining stable in neutral or basic conditions. taylorfrancis.com This acid-labile characteristic provides a clear mechanism for controlled degradation and chemical recycling, allowing the polymer to be broken down into smaller molecules.

Second, HDMVE can be copolymerized with monomers like cyclic ketene (B1206846) acetals (e.g., 2-methylene-1,3-dioxepane, MDO). This radical ring-opening copolymerization introduces ester linkages into the polymer backbone. rsc.orgu-fukui.ac.jp These ester bonds are susceptible to hydrolysis, particularly under alkaline conditions, rendering the entire copolymer degradable. rsc.org This approach allows for the creation of materials that degrade under different triggers compared to the acid-labile poly(acetal)s. General methods for the chemical upcycling of poly(vinyl ether)s via photooxidative degradation are also being explored, offering another potential route for recycling. rsc.orgrsc.org

Controlling the interaction between a material's surface and biological entities like proteins is crucial for biomedical devices and implants. Surfaces that resist the non-specific adsorption of proteins, often called "anti-fouling" surfaces, can improve biocompatibility and device performance. nih.gov

A common strategy to achieve anti-fouling properties is to graft hydrophilic polymers onto a surface. mdpi.com The resulting "polymer brush" layer creates an entropic shield that repels proteins. researchgate.net Poly(6-hydroxyhexyl vinyl ether) is well-suited for this application due to its properties. The polymer is hydrophilic, and the presence of hydroxyl groups along its chain enhances its interaction with water. taylorfrancis.com By grafting this polymer onto a substrate, a surface with tunable characteristics can be created. The density and length of the polymer chains can be controlled to optimize the anti-protein adsorption effect. While direct studies on poly(HDMVE) for this specific application are not prominent, the principles established with other hydrophilic, hydroxyl-rich polymers strongly suggest its potential in creating biocompatible, anti-fouling surfaces. nih.govresearchgate.net

Crosslinked Polymeric Networks and Hydrogels

Crosslinked polymeric networks are materials in which polymer chains are linked by covalent bonds, forming a three-dimensional structure. When these networks are composed of hydrophilic polymers and are capable of absorbing large amounts of water, they are known as hydrogels. nih.gov The synthesis of such networks from vinyl ether monomers is often achieved through photopolymerization. nih.gov This method offers excellent spatial and temporal control over the crosslinking process and can be performed in aqueous media. nih.gov

The cationic polymerization of vinyl ethers is particularly advantageous as it is not inhibited by oxygen, a common issue in free-radical polymerizations. researchgate.net The process is typically initiated by a photoacid generator (PAG), such as a diaryliodonium or triarylsulfonium salt, which releases a strong Brønsted acid upon UV exposure. researchgate.net This acid protonates a vinyl ether monomer, creating a carbocation that propagates by adding to other monomers, leading to rapid network formation.

HDMVE, with its single vinyl ether group, can act as a chain extender. To form a crosslinked network, it is typically copolymerized with a multifunctional vinyl ether crosslinker. Alternatively, the hydroxyl functionality of HDMVE can be utilized to create a divinyl ether monomer. For instance, reacting two molecules of HDMVE with a diacid or diisocyanate would yield a bifunctional monomer capable of forming a network on its own. Research on similar systems has demonstrated the formation of hydrogels by photocrosslinking multifunctional thiol macromers with thioester di(vinyl ether) crosslinkers via a thiol-ene "click" reaction. nih.gov This approach highlights a pathway where HDMVE could be modified to participate in versatile and efficient click chemistry reactions for hydrogel formation. The resulting hydrogels from these systems are investigated for their viscoelastic properties and potential use in tissue replacement and regenerative medicine. nih.govnih.gov

Functional Polyurethanes and Epoxy Resins incorporating Hexanediol (B3050542) Derived Polyols

The hydroxyl group of HDMVE is a key feature that allows for its use in step-growth polymerizations to produce materials like polyurethanes and epoxy resins. By transforming HDMVE into a diol (a molecule with two hydroxyl groups), it can serve as a building block for these important classes of polymers.

Functional Polyurethanes: Polyurethanes are synthesized through the reaction of diisocyanates with polyols. A common strategy to incorporate HDMVE involves first converting it into a polyacetal diol. This can be achieved through the cationic polymerization of the vinyl ether group, initiated by an acid in the presence of a diol chain transfer agent, such as 1,4-butanediol. This process results in a low-molecular-weight polymer chain (an oligomer) with hydroxyl groups at both ends. This resulting hydroxy-terminated telechelic polyacetal is a type of polyol that can then be reacted with a diisocyanate, like 4,4'-methylene diphenyl diisocyanate (MDI), to form a polyurethane. researchgate.net The 1,6-hexanediol (B165255) unit from the original HDMVE is thus incorporated into the soft segment of the polyurethane, influencing its flexibility, hydrolysis resistance, and mechanical strength. olinepoxy.com This method allows for the creation of polyurethanes with unique properties, such as chemical recyclability, by introducing acid-degradable acetal linkages into the polymer backbone. researchgate.net

Epoxy Resins: In epoxy resin formulations, HDMVE can be used to synthesize functional components, particularly reactive diluents. Reactive diluents are low-viscosity compounds that are added to high-viscosity epoxy resins to improve their processability. specialchem.com These diluents have epoxy groups themselves and become part of the final crosslinked network. While 1,6-hexanediol diglycidyl ether (HDGE) is a widely used reactive diluent that enhances flexibility and reduces viscosity, a similar functional molecule can be derived from HDMVE. olinepoxy.commade-in-china.com By reacting the hydroxyl group of HDMVE with epichlorohydrin, a monomer containing both a vinyl ether group and an epoxy (glycidyl) group can be synthesized. This bifunctional monomer could then be incorporated into epoxy formulations, where the epoxy group reacts with the curing agent (e.g., an amine) and the vinyl ether group could be separately polymerized through a cationic mechanism, potentially leading to interpenetrating polymer networks (IPNs) with enhanced toughness and adhesion.

Building Blocks for Complex Macromolecular Architectures

The ability to control polymerization processes has enabled the synthesis of polymers with complex, well-defined architectures. HDMVE serves as a valuable monomer for creating such structures due to its distinct polymerizable and functionalizable sites.

Block Copolymers: Block copolymers consist of two or more long sequences (blocks) of different monomers. mdpi.com The synthesis of well-defined block copolymers containing poly(vinyl ether) segments is readily achieved through living cationic polymerization. wikipedia.orgnih.gov In this technique, the polymerization proceeds without termination or chain transfer, allowing for the sequential addition of different monomers to create distinct blocks.

To synthesize a block copolymer using HDMVE, its hydroxyl group must first be protected (e.g., by converting it to a silyl (B83357) ether) to prevent it from interfering with the cationic propagating center. This protected HDMVE monomer can then be polymerized. Once the first block is formed, a second vinyl ether monomer is added to the living polymer chain to grow the second block. rsc.org After the polymerization is complete, the protecting group on the hydroxyl function can be removed, yielding a block copolymer with pendant hydroxyl groups in one of the blocks. These functional groups are then available for further reactions, allowing for the creation of amphiphilic block copolymers or for grafting other molecules onto the polymer chain. This approach has been used to create various block copolymers from different vinyl ether monomers. nih.govelsevierpure.com

Graft Copolymers: Graft copolymers feature a main polymer chain (backbone) to which one or more side chains (grafts) are attached. wikipedia.org HDMVE can be incorporated into graft copolymers using several established strategies:

"Grafting from": In this method, a polymer backbone is first synthesized or modified to contain initiating sites. nih.gov For instance, a polystyrene backbone could be functionalized with groups capable of initiating the living cationic polymerization of (protected) HDMVE. The addition of the monomer and a suitable Lewis acid catalyst would then cause poly(HDMVE) chains to grow from the backbone.

"Grafting to": This approach involves attaching pre-formed polymer chains to a polymer backbone. nih.govnih.gov A poly(HDMVE) chain with a reactive end-group could be synthesized first. This "macromonomer" is then reacted with a backbone polymer containing complementary functional groups, covalently linking the graft to the backbone.

"Grafting through": This technique involves the polymerization of macromonomers. wikipedia.org HDMVE would first be polymerized to a desired length, and then the chain would be terminated with a polymerizable group (e.g., a methacrylate). This macromonomer is then copolymerized with another monomer to form a graft copolymer with poly(HDMVE) side chains.

Hyperbranched polymers are three-dimensional, dendritic macromolecules with a high degree of branching. mdpi.com They are typically synthesized in a one-pot reaction from an ABₓ-type monomer, where 'A' and 'B' are functional groups that can react with each other. A key method for their synthesis from vinyl monomers is Self-Condensing Vinyl Polymerization (SCVP). researchgate.net

In SCVP, a special monomer known as an "inimer" is used. An inimer contains both a vinyl group (the 'A' group) and an initiating group (the 'B' group) within the same molecule. mdpi.com To create a hyperbranched polymer from HDMVE, it would first need to be converted into an inimer. This could be achieved by modifying its hydroxyl group to become an initiating site for a controlled radical polymerization like Atom Transfer Radical Polymerization (ATRP) or for cationic polymerization.

For example, the hydroxyl group could be esterified with a molecule containing an ATRP initiator, such as 2-bromoisobutyryl bromide. The resulting molecule would have a polymerizable vinyl ether group and a radical initiating site, making it an AB* inimer. Upon activation of the initiator, this inimer can add to the vinyl group of another inimer molecule. As the polymer chains grow, the vinyl groups within the chain can be initiated by other growing chains, leading to the characteristic branched structure. osti.gov This one-pot synthesis is a straightforward route to highly functional materials, as the resulting hyperbranched polymer would have numerous chain ends that can be further modified. rsc.org

Integration into Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., thermal stability, rigidity) at the molecular level. rsc.org The sol-gel process is a common and versatile method for preparing the inorganic component, typically a silica (B1680970) (SiO₂) or titania (TiO₂) network. nih.gov

HDMVE is an ideal candidate for creating these hybrid materials due to its dual functionality. The vinyl ether group can participate in organic polymerization, while the hydroxyl group provides a handle for linking to the inorganic network. A general strategy involves the following steps:

Functionalization of HDMVE: The hydroxyl group of HDMVE is reacted with a silane (B1218182) coupling agent. A common choice is an alkoxysilane containing a reactive group that can bond with the hydroxyl group, such as 3-isocyanatopropyltriethoxysilane. The reaction between the isocyanate and the hydroxyl group forms a stable urethane (B1682113) linkage, resulting in an HDMVE monomer that now has a triethoxysilane (B36694) group at the end of its hexyl chain.

Organic Polymerization: This functionalized monomer is then copolymerized (e.g., via cationic or radical polymerization) with other organic monomers. This creates a polymer backbone with pendant triethoxysilane groups.

Sol-Gel Process (Inorganic Network Formation): The resulting polymer is mixed with an inorganic precursor, most commonly tetraethyl orthosilicate (B98303) (TEOS). In the presence of water and a catalyst (acid or base), the alkoxysilane groups (both from the functionalized polymer and from TEOS) undergo hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanol groups then undergo condensation reactions with each other to form a crosslinked silica network (Si-O-Si). nih.gov

Because the organic polymer chains are covalently bonded to this inorganic network via the silane coupling agent, a true organic-inorganic hybrid material is formed. The properties of the final material can be finely tuned by adjusting the ratio of the organic polymer to the inorganic precursor, the crosslink density of the organic network, and the conditions of the sol-gel process.

Vi. Theoretical and Computational Studies

Quantum Chemical Investigations of Reactivity and Mechanisms

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For hexanediol (B3050542) monovinyl ether, these studies focus on the electron distribution and orbital energies to rationalize its chemical behavior, particularly the reactivity of the vinyl ether group.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.commdpi.com It is a popular approach for calculating molecular properties and has been widely used to study electronic structure in both gas and aqueous phases. mdpi.com DFT analysis of hexanediol monovinyl ether would focus on calculating its ground-state electron density to determine properties such as molecular geometry, vibrational frequencies, and the distribution of electrostatic potential.

The reactivity of organic molecules can be effectively studied using DFT. nih.gov For instance, DFT calculations can elucidate the mechanism of reactions, such as the acid-catalyzed step-growth polymerization of hydroxyalkyl vinyl ethers. rsc.org These calculations can confirm the most likely reaction pathway by comparing the energies of transition states and intermediates. rsc.org In the context of this compound, DFT would be instrumental in mapping the potential energy surface for its reactions, identifying the lowest energy paths for processes like cationic polymerization or addition reactions involving the hydroxyl group. The theory asserts that while the ground-state electron density determines a molecule's properties, the capacity for changes in this density governs its reactivity. mdpi.com

Illustrative Data from DFT Analysis for a Vinyl Ether System:

| Calculated Property | Illustrative Value/Descriptor | Significance for this compound |

| Dipole Moment | ~2.0 - 2.5 D | Indicates the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| Atomic Charges (e.g., Mulliken, NBO) | Negative charge on ether oxygen, slight negative charge on vinyl carbons | Identifies nucleophilic and electrophilic centers, predicting sites of chemical attack. The vinyl group is susceptible to electrophilic addition. |

| Electrostatic Potential (ESP) Map | Negative potential around the oxygen atom and pi-system of the double bond | Visually represents regions of high and low electron density, highlighting the reactive sites for electrophiles (vinyl group) and nucleophiles/H-bonding (hydroxyl group). |

Note: The values in this table are illustrative for a representative hydroxyalkyl vinyl ether and are meant to demonstrate the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and relates to its ability to accept electrons. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich vinyl ether double bond. The LUMO, conversely, represents the most favorable location to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. numberanalytics.com FMO analysis is crucial for understanding pericyclic reactions, cycloadditions, and polymerization mechanisms involving the vinyl ether moiety. wikipedia.org

Illustrative FMO Data for a Vinyl Ether System:

| Orbital | Illustrative Energy (eV) | Significance for this compound |

| HOMO | -9.5 eV | Represents the energy of the outermost electrons. A higher HOMO energy indicates stronger nucleophilic character and greater reactivity towards electrophiles. |

| LUMO | +2.0 eV | Represents the energy of the lowest-energy site for accepting electrons. A lower LUMO energy indicates stronger electrophilic character. |

| HOMO-LUMO Gap | 11.5 eV | A large gap, typical for this class of molecules, indicates high kinetic stability. The reactivity is primarily dictated by the interaction of its HOMO with the LUMO of a reacting partner (e.g., a cationic initiator). |

Note: The values in this table are illustrative and represent typical findings for vinyl ether systems from FMO analysis.

Modeling of Polymerization Processes

Computational modeling allows for the simulation of polymerization, providing a microscopic view of processes that are often difficult to observe experimentally. These models can predict reaction kinetics, polymer structure, and material properties.

Kinetic modeling of polymerization involves creating mathematical models to predict the rate of reaction and the evolution of polymer properties like molecular weight distribution over time. mdpi.com For this compound, this is particularly relevant for understanding its behavior in photocurable systems, where it is often used as a reactive diluent.

Simulations, often employing Monte Carlo methods or solving systems of differential equations, can account for the elementary reaction steps: initiation, propagation, chain transfer, and termination. mdpi.com These models can incorporate variables such as monomer concentration, initiator concentration, and temperature to simulate the polymerization process under different conditions. mdpi.com For a bifunctional molecule like this compound, kinetic models can also simulate more complex phenomena such as self-polyaddition, where the hydroxyl group of one monomer adds across the vinyl group of another. researchgate.net

When monomers with multiple functional groups polymerize, they form complex, cross-linked networks. Molecular Dynamics (MD) simulations combined with graph theory offer a powerful approach to study the evolution and topology of these networks. uva.nluva.nl While direct studies on this compound are not prevalent, the methodology has been applied to similar molecules like hexanediol diacrylate (HDDA). uva.nlrsc.org

In this approach, MD simulations model the physical movements of atoms and molecules as the polymerization reaction proceeds. nih.gov At various stages of conversion, the system's connectivity can be represented as a mathematical graph, where monomer units are nodes and chemical bonds are edges. nih.gov Graph theory is then used to analyze the network's structure, identifying key events like the gel point (the formation of a single, macroscopic polymer network) and characterizing the prevalence of structural features like loops and cross-links. uva.nluva.nl This analysis provides insights into how monomer flexibility and reaction mechanisms influence the final mechanical and thermal properties of the polymer material. uva.nl

Mechanistic Proposals for Chemical Reactions

Computational studies are essential for proposing and validating the mechanisms of chemical reactions. For this compound, key reactions include its polymerization and additions involving its distinct functional groups.

The primary reaction of interest is the acid-catalyzed polyaddition. It is proposed that an acidic catalyst protonates the vinyl ether double bond of one monomer, creating a highly reactive carbocationic intermediate (an oxocarbenium ion). This cation is then rapidly attacked by the nucleophilic hydroxyl group of a second monomer. This step forms a new ether linkage (specifically, an acetal) and regenerates the proton on the newly added unit's vinyl group, allowing the process to propagate. The result is the formation of a polyacetal chain. rsc.orgresearchgate.net

Another important reaction is the thiol-ene reaction, where a thiol adds across the vinyl double bond. Computational studies can distinguish between the radical-initiated and cation-initiated pathways. The cationic mechanism, catalyzed by an acid, would proceed via a carbocationic intermediate to form a thioacetal. In contrast, a radical initiator would lead to an anti-Markovnikov addition product, a thioether. researchgate.net DFT calculations can determine the activation barriers for each pathway, predicting which mechanism will be favored under specific conditions.

Vii. Future Research Directions and Emerging Paradigms

Sustainable and Bio-Based Synthetic Pathways for Hexanediol (B3050542) Monovinyl Ether

A significant future direction in the chemistry of hexanediol monovinyl ether is the development of sustainable and bio-based synthetic routes. Traditional chemical syntheses often involve multiple steps and require extensive purification, which is both energy-intensive and generates waste. Researchers are now focusing on more environmentally benign alternatives, particularly enzymatic catalysis and the utilization of renewable feedstocks.

One promising approach involves the direct, one-pot synthesis of vinyl ether esters using enzymes. For instance, the enzyme Candida antarctica lipase (B570770) B (CalB) has been successfully used to catalyze the esterification of hydroxyl-functional vinyl ethers, such as 1,6-hexanediol (B165255) vinyl ether, with various carboxylic acids. This method is highly efficient, achieving high conversions (over 90%) in under an hour across a wide temperature range (22–90 °C) and in various solvents, or even in bulk. The straightforward purification, which only requires filtering out the enzyme, marks a significant improvement in sustainability compared to conventional methods. This enzymatic pathway also opens the door to incorporating bio-based carboxylic acids, like fatty acids, to increase the bio-based content of the resulting monomers.

The move toward bio-based feedstocks is a critical component of future research. There is growing interest in producing diols, the precursors to compounds like HDMVE, from renewable biological resources such as plants or bacteria. For example, 1,4-pentanediol (B150768) can be derived from the degradation of cellulose (B213188) via levulinic acid. Similar strategies are being explored for other diols, which can then be converted to their monovinyl ether derivatives. Furthermore, the use of heterogeneous acid catalysts presents a scalable and sustainable method for producing acetal-containing polyols from 1,6-hexanediol and various aldehydes. These catalysts can be easily recovered by filtration and reused, enhancing the efficiency and purity of the synthesis process.

| Catalyst System | Reactants | Key Advantages | Research Focus |

| Immobilized Candida antarctica lipase B (CalB) | 1,6-Hexanediol vinyl ether, Carboxylic Acids | High conversion (>90%), Fast reaction (<1 hr), Mild conditions, Simple purification, Potential for bio-based acids. | Developing one-pot, solvent-free syntheses for functional vinyl ether esters. |

| Heterogeneous Acid Catalysts (e.g., K10, Siral 70) | 1,6-Hexanediol, Aldehydes | High efficiency, High purity, Catalyst reusability, Scalable production. | Creating recyclable polyols for materials like polyurethanes. |

Advanced Catalysis for Controlled Polymerization

The properties of polymers derived from this compound are intrinsically linked to the control exerted during the polymerization process. Future research is heavily invested in developing advanced catalytic systems that offer precise control over polymer molecular weight, dispersity, and stereochemistry. Cationic polymerization is the primary method for vinyl ethers, and recent advancements are moving beyond traditional metal-based Lewis acids to more sophisticated organic catalysts and externally controlled systems.

A major emerging paradigm is catalyst-controlled stereoselective cationic polymerization. By designing chiral counterions, researchers can bias the stereochemical environment at the propagating chain end, allowing for the synthesis of highly isotactic poly(vinyl ether)s. This level of control is crucial as the tacticity of a polymer profoundly affects its physical properties, transforming typically amorphous poly(vinyl ether)s into semicrystalline thermoplastics with enhanced mechanical performance.

Furthermore, the development of organocatalytic systems offers a metal-free alternative for controlled polymerization. For example, hydrogen bond donor (HBD) organic acid pairs have been shown to facilitate controlled cationic polymerization under ambient conditions, which is a significant advantage over sensitive systems that require stringent reaction conditions. Another innovative strategy involves using visible light to regulate the polymerization process. Photocatalysts, such as bisphosphonium salts (BPS), enable temporal control over the polymer chain growth, allowing for the synthesis of well-defined block copolymers and end-functionalized polymers. Other systems utilize trifluoromethyl sulfonates, which are air- and moisture-stable, to catalyze the polymerization of vinyl ethers, yielding high-molecular-weight polymers with low molecular weight distributions.

| Catalysis Approach | Key Features | Resulting Polymer Characteristics | Future Goal |